(4-(Pyrazin-2-yl)phenyl)methanamine
Overview
Description
(4-(Pyrazin-2-yl)phenyl)methanamine is an aromatic amine compound with the molecular formula C11H11N3 and a molecular weight of 185.23 g/mol . This compound features a pyrazine ring attached to a phenyl ring, which is further connected to a methanamine group. It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Pyrazin-2-yl)phenyl)methanamine typically involves the coupling of a pyrazine derivative with a phenylmethanamine precursor. One common method includes the use of transition-metal-free strategies, such as the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization . Another approach involves the use of palladium-catalyzed reactions to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. These methods may include the use of solid alumina and room temperature conditions for cross-coupling reactions, as well as the use of non-noble metal catalysts for oxidation reactions .
Chemical Reactions Analysis
Types of Reactions
(4-(Pyrazin-2-yl)phenyl)methanamine undergoes various types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where the amine group can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, water, and various acyl (bromo)acetylenes . Reaction conditions may vary depending on the desired product, but typically involve room temperature or slightly elevated temperatures.
Major Products
The major products formed from the reactions of this compound include phenyl(pyridin-2-yl)methanone and other substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-(Pyrazin-2-yl)phenyl)methanamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (4-(Pyrazin-2-yl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. For instance, in its role as an anti-tubercular agent, the compound may inhibit the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4-(Pyrazin-2-yl)phenyl)methanamine include:
(4-(Pyridin-3-yl)phenyl)methanamine: A compound with a pyridine ring instead of a pyrazine ring, used in similar applications.
Pyrrolopyrazine derivatives: Compounds containing both pyrrole and pyrazine rings, known for their diverse biological activities.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(4-pyrazin-2-ylphenyl)methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-7-9-1-3-10(4-2-9)11-8-13-5-6-14-11/h1-6,8H,7,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDFZUQJTGPWLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=NC=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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